4-Chloro-2,6-dimethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Vorbereitungsmethoden
The synthesis of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the use of zinc chloride and phosphoryl chloride as catalysts to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Analyse Chemischer Reaktionen
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation . The compound’s acetylcholinesterase inhibitory activity is linked to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
3,6-Dimethoxy-9H-xanthen-9-one: Lacks the chloro substituent, resulting in different biological activities and chemical reactivity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Contains bromo and hydroxy groups, showing potent anticancer activity.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: A tetrahydro derivative with different pharmacological properties.
Eigenschaften
CAS-Nummer |
61234-55-7 |
---|---|
Molekularformel |
C15H11ClO4 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
4-chloro-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H11ClO4/c1-18-8-3-4-10-13(7-8)20-15-11(14(10)17)5-9(19-2)6-12(15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
PJTKZDOHKLEWSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC(=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.